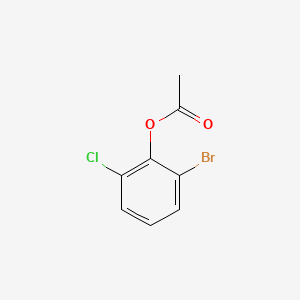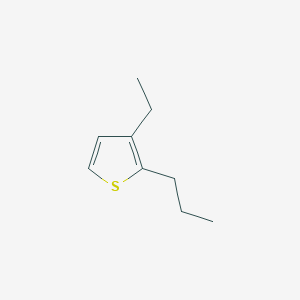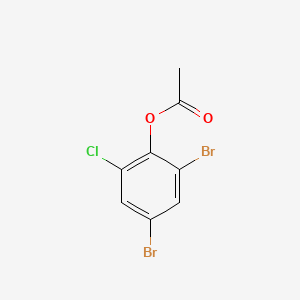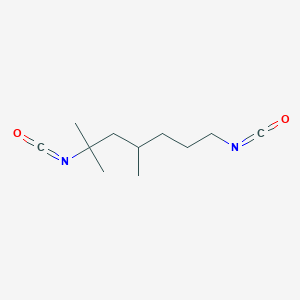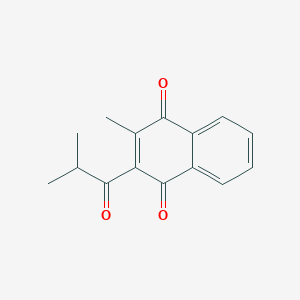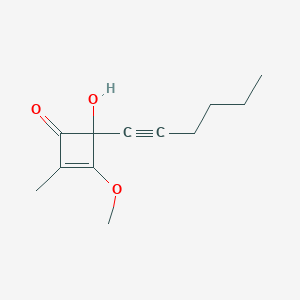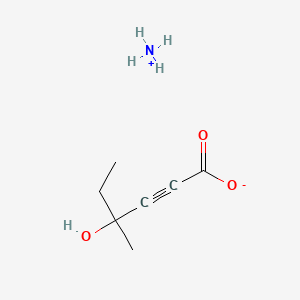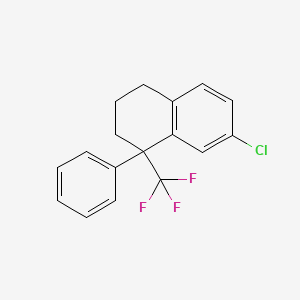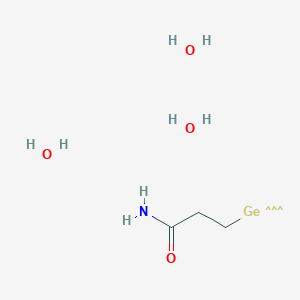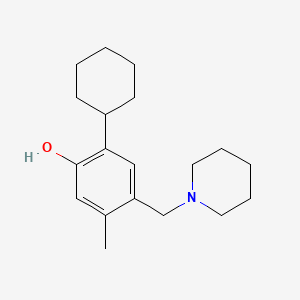![molecular formula C14H13FO3 B14322323 [2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol CAS No. 106203-27-4](/img/structure/B14322323.png)
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol is an organic compound with the molecular formula C14H13FO3 It is a fluorinated aromatic alcohol, characterized by the presence of both fluorine and methoxy groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol typically involves the reaction of 4-fluorophenol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems and crystallization units to handle large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenol or 4-methoxyanisole.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Fluorophenoxy)phenyl]methanol
- [4-(4-Methoxyphenoxy)phenyl]methanol
- [4-(4-Nitrophenoxy)phenyl]methanol
- [4-(4-Bromophenoxy)phenyl]methanol
- [4-(4-Chlorophenoxy)phenyl]methanol
Uniqueness
[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol is unique due to the presence of both fluorine and methoxy groups, which impart distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group increases its solubility in organic solvents. These features make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
106203-27-4 |
|---|---|
Molecular Formula |
C14H13FO3 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
[2-(4-fluorophenoxy)-4-methoxyphenyl]methanol |
InChI |
InChI=1S/C14H13FO3/c1-17-13-5-2-10(9-16)14(8-13)18-12-6-3-11(15)4-7-12/h2-8,16H,9H2,1H3 |
InChI Key |
JQLKTGYVXDLFLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)OC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


